molecular formula C9H20N2 B13611211 n,n-Dimethyl-3-(pyrrolidin-2-yl)propan-1-amine

n,n-Dimethyl-3-(pyrrolidin-2-yl)propan-1-amine

Cat. No.: B13611211
M. Wt: 156.27 g/mol
InChI Key: IQVRYZWBINJSPG-UHFFFAOYSA-N
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Description

n,n-Dimethyl-3-(pyrrolidin-2-yl)propan-1-amine: is a chemical compound with the molecular formula C9H20N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of n,n-Dimethyl-3-(pyrrolidin-2-yl)propan-1-amine typically begins with commercially available starting materials such as pyrrolidine and 3-chloropropan-1-amine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n,n-Dimethyl-3-(pyrrolidin-2-yl)propan-1-amine can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines or other reduced derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • n,n-Dimethyl-3-(pyrrolidin-2-yl)propan-1-amine is used as an intermediate in the synthesis of more complex organic molecules.
  • It serves as a building block in the preparation of heterocyclic compounds.

Biology:

  • The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.

Medicine:

  • Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

Industry:

  • It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of n,n-Dimethyl-3-(pyrrolidin-2-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

    n,n-Dimethyl-3-(pyrrolidin-2-yl)prop-2-yn-1-amine: A structurally similar compound with an alkyne group instead of an alkane chain.

    n,n-Dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine: A compound with a phenyl and pyridine ring, showing different biological activity.

Uniqueness:

  • n,n-Dimethyl-3-(pyrrolidin-2-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
  • The presence of the pyrrolidine ring and the dimethylamino group allows for diverse chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

N,N-dimethyl-3-pyrrolidin-2-ylpropan-1-amine

InChI

InChI=1S/C9H20N2/c1-11(2)8-4-6-9-5-3-7-10-9/h9-10H,3-8H2,1-2H3

InChI Key

IQVRYZWBINJSPG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC1CCCN1

Origin of Product

United States

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